2-cyano-N-[2-(propan-2-yl)phenyl]acetamide
Description
2-Cyano-N-[2-(propan-2-yl)phenyl]acetamide (CAS: Not explicitly provided; structurally equivalent to compound 74 in ) is a substituted acetamide derivative featuring a cyano group at the α-position and an isopropyl-substituted phenyl ring at the amide nitrogen. This compound is synthesized via nucleophilic substitution or coupling reactions, with reported quantitative yields under optimized conditions . Its physical state is described as an orange oil that solidifies at room temperature, likely due to the steric bulk of the ortho-isopropyl group reducing crystallinity.
Properties
IUPAC Name |
2-cyano-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZUSINEUZVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-(propan-2-yl)aniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 2-(propan-2-yl)aniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Condensation: Catalysts like piperidine in ethanol are often employed.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reducing agent.
Major Products Formed
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of heterocyclic compounds such as pyridines and pyrazoles.
Reduction: Formation of primary amines.
Scientific Research Applications
2-cyano-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tables for Comparative Analysis
Table 1: Substituent Impact on Physical State and Yield
| Substituent | Position | Yield (%) | Physical State |
|---|---|---|---|
| Isopropyl | Ortho | 100 | Orange oil (solidifies) |
| Ethyl | Ortho | 81 | White solid |
| Trifluoromethyl | Ortho | 89 | White solid |
| Morpholino | Para | 76 | Brown solid |
Table 2: Functional Group Effects on Properties
| Functional Group | Electronic Effect | Solubility Prediction | Bioactivity Inference |
|---|---|---|---|
| Isopropyl (ortho) | Neutral | Moderate lipophilicity | Enhanced membrane permeation |
| CF₃ (ortho) | Electron-withdrawing | Low aqueous solubility | Strong hydrogen-bond acceptor |
| Methoxy (ortho) | Electron-donating | High solubility | Improved pharmacokinetics |
Biological Activity
2-Cyano-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group attached to an acetamide structure, along with an isopropyl-substituted phenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Electrophilic Nature : The cyano group can act as an electrophile, participating in various biochemical reactions that may inhibit or activate certain enzymes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in microbial resistance and cancer cell proliferation, although detailed molecular targets remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively reduces biofilm formation, surpassing the efficacy of established antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies:
- Cytotoxicity : In cancer cell lines such as HepG2, the compound demonstrated IC50 values indicating strong antiproliferative effects, comparable to standard chemotherapeutics .
- Mechanistic Insights : The compound may exert its anticancer effects by modulating cellular signaling pathways involved in proliferation and apoptosis .
Comparative Analysis with Similar Compounds
A comparative study of this compound with structurally similar compounds reveals unique properties attributed to its specific substitutions:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Cyano-N-(4-methylphenyl)acetamide | Methyl substitution on phenyl | Moderate antimicrobial activity |
| 2-Cyano-N-(4-ethylphenyl)acetamide | Ethyl substitution on phenyl | Lower anticancer efficacy |
| 2-Cyano-N-(4-tert-butylphenyl)acetamide | Bulky tert-butyl group | Reduced enzyme inhibition potential |
The presence of the isopropyl group in this compound enhances its steric hindrance and electronic effects, contributing to its distinct biological profile compared to other derivatives.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A series of derivatives including this compound were tested for antimicrobial activity. Results indicated that modifications significantly influenced their potency against bacterial strains.
- Synergistic Effects : The compound exhibited synergistic effects when combined with other antibiotics, leading to reduced MICs for resistant bacterial strains .
- Toxicity Assessment : Hemolytic activity studies demonstrated low toxicity levels (hemolysis percentages ranging from 3.23% to 15.22%), suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
